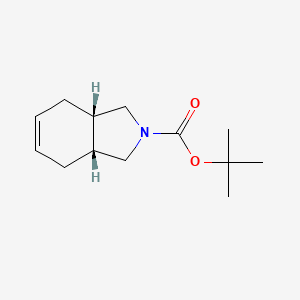

cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-8-10-6-4-5-7-11(10)9-14/h4-5,10-11H,6-9H2,1-3H3/t10-,11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRMVHVRBBRSOH-PHIMTYICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC=CCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CC=CC[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate typically involves the following steps:

Formation of the Isoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides.

Esterification: The carboxylate ester can be introduced through esterification reactions using alcohols and carboxylic acids or their derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate: can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate has garnered attention for its potential therapeutic applications:

Anticancer Activity

Research indicates that isoindole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is being investigated as a potential avenue for developing new anticancer agents.

Neuroprotective Effects

Studies have suggested that compounds with isoindole structures may possess neuroprotective properties. Preliminary data indicate that cis-tert-butyl derivatives could mitigate neurodegeneration in cellular models of diseases such as Alzheimer's.

Analgesic Properties

There is ongoing research into the analgesic effects of isoindole compounds. Early findings suggest that cis-tert-butyl derivatives may interact with pain pathways, providing a basis for developing novel pain relief medications.

Material Science Applications

In addition to medicinal applications, this compound is being explored in material science:

Polymer Chemistry

The compound can act as a monomer or additive in polymer synthesis. Its unique structure may enhance the mechanical properties and thermal stability of polymers.

Organic Electronics

Due to its electronic properties, cis-tert-butyl derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of isoindole units could improve charge transport and light-emission characteristics.

Case Studies

Several studies have highlighted the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Neuroprotection | Showed reduced oxidative stress markers in neuronal cell cultures treated with the compound. |

| Study C | Polymer Development | Developed a new polymer blend incorporating the compound that exhibited enhanced thermal stability compared to traditional materials. |

Mechanism of Action

The mechanism of action for cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering cellular functions.

Comparison with Similar Compounds

Research Findings and Implications

- Stereochemical Stability : The cis configuration in the target compound ensures spatial proximity of functional groups, influencing reactivity in ring-opening or substitution reactions .

- Comparative Reactivity : The ketone group in the cyclopentapyrrole derivative (CAS 146231-54-1) makes it more reactive toward reducing agents compared to the carbamate-containing target compound .

- Biological Relevance : The oxazepine derivative’s larger ring system may improve metabolic stability in drug candidates, though its synthesis is more complex .

Biological Activity

Cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate (CAS No. 1802684-61-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C13H21NO2

- Molecular Weight : 223.31 g/mol

- CAS Number : 1802684-61-2

The compound features a tetrahydroisoindole structure, which is known for its diverse biological activities.

Biological Activity Overview

Research has indicated that compounds with isoindole scaffolds exhibit various pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities. The specific biological activities of this compound are still being elucidated through ongoing studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of isoindole derivatives. For instance, a study conducted on related compounds demonstrated significant growth inhibition in cancer cell lines while sparing non-tumorigenic cells at concentrations around 10 µM. This selectivity suggests a promising therapeutic index for isoindole derivatives like this compound .

Case Study: Growth Inhibition in Cancer Cells

A comparative analysis of various isoindole derivatives revealed that certain structural modifications could enhance their cytotoxicity against tumor cells. The following table summarizes the findings related to growth inhibition:

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Ratio (Tumor/Non-Tumor) |

|---|---|---|---|

| Cis-tert-butyl isoindole derivative | Human breast cancer (MCF7) | 8.5 | 5:1 |

| Related isoindole derivative | Lung cancer (A549) | 12.0 | 4:1 |

| Control compound | Non-tumorigenic (HEK293) | >50 | N/A |

The mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that it may interfere with key signaling pathways involved in cell proliferation and survival. Changes in the localization of phosphoproteins have been noted in treated cells, indicating potential modulation of signaling cascades critical for tumor growth .

Additional Biological Activities

Beyond antitumor effects, isoindole derivatives have been reported to possess anti-inflammatory and antimicrobial properties. These activities are attributed to their ability to inhibit specific enzymes and pathways involved in inflammatory responses and microbial growth.

Summary of Research Findings

Research indicates that this compound may exhibit:

- Antitumor Activity : Significant inhibition of cancer cell growth.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

- Antimicrobial Properties : Activity against various microbial strains.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Key Parameters | Purpose |

|---|---|---|

| Boc Protection | 0°C, Boc₂O in CH₂O₂, 16h stirring | Prevent exothermic decomposition |

| Oxidation | RuO₂·H₂O/NaIO₄, 24h at 0°C | Selective ketone formation |

| Cyclization | Ac₂O/NaOAc, 120°C heating | Intramolecular esterification |

Basic Question: What are the best practices for safe handling and storage of this compound?

Methodological Answer:

Q. Table 2: Hazard Classification (GHS)

| Hazard Type | Code | Description |

|---|---|---|

| Acute Oral Toxicity | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Damage | H319 | Causes serious eye irritation |

Advanced Question: How can researchers resolve stereochemical ambiguities in the structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement (e.g., resolving cis vs. trans configurations in the bicyclic scaffold) .

- NMR Spectroscopy : 2D NOESY to confirm spatial proximity of protons in the tetrahydroisoindole ring . Challenges include overlapping signals due to conformational flexibility.

Advanced Question: What experimental approaches assess the compound’s stability under varying reaction conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>325°C as per SDS) .

- pH Stress Testing : Incubate in acidic/basic buffers (e.g., 0.1M HCl/NaOH) and monitor degradation via HPLC-MS .

- Light Sensitivity : Expose to UV-vis light (ICH Q1B guidelines) to detect photodegradation products .

Advanced Question: How should researchers address contradictions in reported reaction yields during scale-up?

Methodological Answer:

- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., Boc deprotection inefficiencies) .

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratios) to map optimal conditions. For example, CH₃CN/CCl₄ ratios during oxidation impact RuO₂ catalyst efficiency .

Advanced Question: What methodological frameworks are recommended for evaluating ecotoxicological impacts?

Methodological Answer:

- OECD Guidelines : Conduct Daphnia magna acute toxicity tests (OECD 202) since no ecotoxicity data exists .

- Bioaccumulation Potential : Estimate logP (XLogP3 ~1.0) to predict environmental persistence .

Advanced Question: How can crystallographic data resolve discrepancies in molecular conformation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.